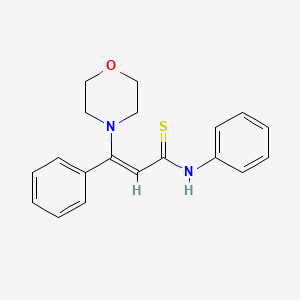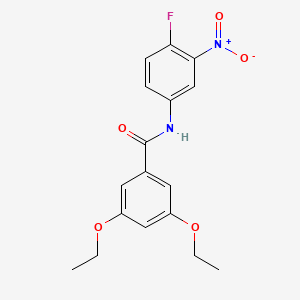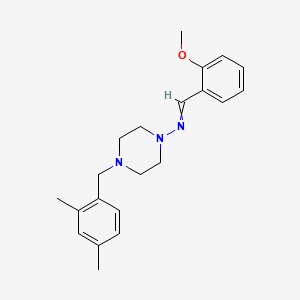
2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime) is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as DMQX and is a potent antagonist of ionotropic glutamate receptors.
Mécanisme D'action
DMQX acts as a competitive antagonist of ionotropic glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to the inhibition of the receptor activity and a decrease in the excitatory neurotransmission. DMQX has been shown to selectively block the activity of AMPA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA, which is an inhibitory neurotransmitter. DMQX has also been shown to decrease the activity of NMDA receptors, which are involved in long-term potentiation.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages in lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, which makes it an ideal tool for studying the role of these receptors in various physiological processes. DMQX is also easy to synthesize and has a long shelf life.
However, there are also some limitations to the use of DMQX in lab experiments. It has been shown to have some off-target effects, which can lead to the inhibition of other receptors. DMQX is also not suitable for in vivo experiments as it cannot cross the blood-brain barrier.
Orientations Futures
There are several future directions for the use of DMQX in scientific research. One direction is the development of new therapeutic strategies for neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects and may be a potential candidate for the treatment of these disorders.
Another direction is the study of the role of ionotropic glutamate receptors in various physiological processes, such as learning and memory. DMQX can be used to selectively block the activity of these receptors and study their role in these processes.
Conclusion:
In conclusion, 2,6-dimethylbenzo-1,4-quinone 4-(O-cinnamoyloxime) is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. DMQX is a potent antagonist of ionotropic glutamate receptors and has been extensively used to study the role of these receptors in various physiological processes. DMQX has several advantages in lab experiments, but there are also some limitations to its use. There are several future directions for the use of DMQX in scientific research, including the development of new therapeutic strategies for neurological disorders and the study of the role of ionotropic glutamate receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of DMQX involves the reaction between 2,6-dimethylbenzoquinone and O-cinnamoylhydroxylamine. This reaction leads to the formation of DMQX, which is a yellow crystalline solid.
Applications De Recherche Scientifique
DMQX has been extensively used in scientific research due to its ability to selectively block the activity of ionotropic glutamate receptors. These receptors are involved in various physiological processes, including learning, memory, and synaptic plasticity. DMQX has been used to study the role of these receptors in these processes and has also been used to develop new therapeutic strategies for neurological disorders.
Propriétés
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-10-15(11-13(2)17(12)20)18-21-16(19)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJUUAUZLDWNPE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C=CC2=CC=CC=C2)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NOC(=O)/C=C/C2=CC=CC=C2)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5841470.png)
![N-{[(3,4-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5841473.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzenesulfonamide](/img/structure/B5841493.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5841498.png)
![N-[4-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B5841502.png)
![2,2-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B5841505.png)



![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)

